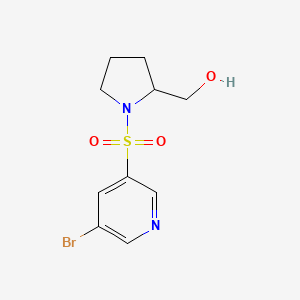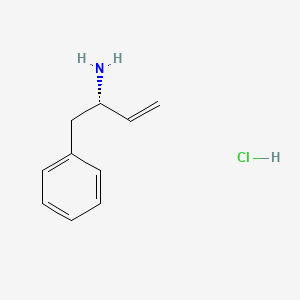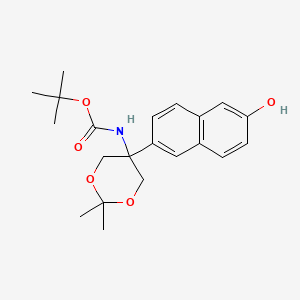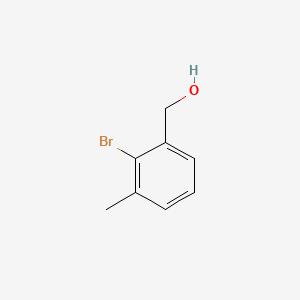![molecular formula C69H89N8O12PS B595767 5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite CAS No. 198080-40-9](/img/structure/B595767.png)
5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite
Overview
Description
Phosphoramidite for incorporation of Biotin with a dT nucleobases, internally or at the 5' end of an oligonucleotide.
Scientific Research Applications
Synthesis and Modification of DNA
This compound plays a significant role in the synthesis and modification of DNA. A study outlines the use of similar nucleoside phosphoramidites containing hydroxyl functionality for DNA synthesis. The incorporation of these compounds into DNA, followed by the attachment of dye labels, is a significant application (Lyttle et al., 2002).
Oligonucleotide Labeling
In the field of molecular biology, oligonucleotide labeling is a key application. A biotin-labelled reagent was synthesized and used for producing 5'-biotinylated oligonucleotides, demonstrating the compound's utility in DNA synthesis and labeling (Chen Ying-chun, 2012).
Use in Automated Solid-phase Synthesis
This compound is used in automated solid-phase synthesis for producing biotinylated oligonucleotides. The study by Pon (1991) highlights its use in high-yield synthesis of 5′-biotinylated oligonucleotides (Pon, 1991).
Enhanced Specificity in Antisense Affinity Selection
The compound is instrumental in enhancing the specificity of fork-shaped biotinylated oligoribonucleotides for antisense affinity selection. The synthesis and applications of a new simple phosphoramidite based on 1,2,6-trihydroxyhexane were described, which can be used to add multiple hydroxyl groups to the 5'-end of synthetic oligonucleotides during solid phase synthesis (Teigelkamp et al., 1993).
Phosphate Protecting Group in Oligonucleotide Synthesis
The compound is also utilized as a protecting group in oligonucleotide synthesis. Guzaev and Manoharan (2001) synthesized various 5'-O-(4,4'-dimethoxytrityl)thymidine N,N-diisopropylamino phosphoramidites with varying stability, demonstrating the versatility of this compound in nucleotide protection (Guzaev & Manoharan, 2001).
properties
IUPAC Name |
(E)-9-[5-[(3aS,4S,6aR)-3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]non-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H89N8O12PS/c1-46(2)77(47(3)4)90(87-41-21-39-70)89-57-42-62(88-58(57)44-86-69(50-22-15-14-16-23-50,51-31-35-53(84-8)36-32-51)52-33-37-54(85-9)38-34-52)75-43-55(64(80)74-66(75)82)72-61(79)26-17-12-10-11-13-20-40-71-60(78)25-19-18-24-59-63-56(45-91-59)73-67(83)76(63)65(81)48-27-29-49(30-28-48)68(5,6)7/h14-17,22-23,26-38,43,46-47,56-59,62-63H,10-13,18-21,24-25,40-42,44-45H2,1-9H3,(H,71,78)(H,72,79)(H,73,83)(H,74,80,82)/b26-17+/t56-,57-,58+,59-,62+,63-,90?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNAPGQGFKXAHY-IWDVCXBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)NC(=O)C=CCCCCCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7C(=O)C8=CC=C(C=C8)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)NC(=O)/C=C/CCCCCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7C(=O)C8=CC=C(C=C8)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H89N8O12PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N',N'-Dimethyl-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]ethane-1,2-diamine](/img/structure/B595694.png)


![(2S,3S,11Bs)-9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B595704.png)

